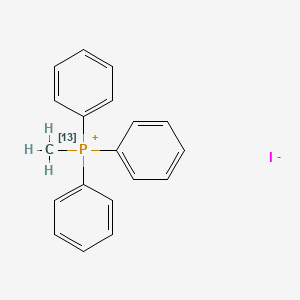
Methyl-13C-triphenylphosphonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-13C-triphenylphosphonium iodide is a useful research compound. Its molecular formula is C19H18IP and its molecular weight is 405.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
Methyl-13C-triphenylphosphonium iodide serves as a key reagent in several organic transformations, including:
- Olefination Reactions : The compound is used in Stork–Zhao–Wittig olefination reactions, which allow for the formation of alkenes from carbonyl compounds. This method has demonstrated high yields and selectivity, making it an essential tool in synthetic organic chemistry .
- Synthesis of Vinyl Ethers : It plays a crucial role in the stereoselective synthesis of vinyl ethers through phosphonium salt intermediates. This application is particularly significant for creating complex molecular architectures in a controlled manner .
- Carbon Homologation : this compound is also employed in carbon homologation reactions, which extend carbon chains by one carbon atom, facilitating the synthesis of longer-chain compounds from aldehydes .
Biological Applications
The compound's isotopic labeling allows for its use in biological studies, particularly in drug development and metabolic tracing.
- Antiproliferative Studies : Research has shown that derivatives synthesized using this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, C(13)/C(13′)-bis(desmethyl)disorazole Z, synthesized using this compound, demonstrated IC50 values below 1 nM against A549 and A2780 cells, indicating potent anti-cancer properties .
- Mechanistic Studies : The incorporation of carbon-13 allows researchers to trace metabolic pathways and understand the mechanisms of action of various pharmaceuticals. This capability is crucial for developing new therapeutic agents and optimizing their efficacy .
Case Study 1: Synthesis of Isotopically Labeled Compounds
In a study focused on synthesizing C(13)-labeled xanthohumol, this compound was pivotal in achieving high yields of various isotopomers through careful selection of reaction conditions and reagents. The resulting compounds were characterized using NMR and mass spectrometry, confirming the successful incorporation of the carbon-13 label .
Case Study 2: Phosphonium Salt Reactions
Research demonstrated an efficient one-pot method for synthesizing α-alkoxymethyltriphenylphosphonium iodides using this compound. This method achieved yields between 70% to 91%, showcasing its effectiveness for creating structurally diverse phosphonium salts that can be further utilized in organic synthesis .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Organic Synthesis | Olefination reactions | High yields in alkenes formation |
| Synthesis of vinyl ethers | Successful stereoselective synthesis | |
| Carbon homologation | Extension of carbon chains from aldehydes | |
| Biological Studies | Antiproliferative activity against cancer cells | IC50 values < 1 nM for synthesized derivatives |
| Mechanistic tracing | Enhanced understanding of drug metabolism |
化学反应分析
Table 1: Wittig Reaction Yields with ¹³C-Labeled Reagent
| Substrate | Product | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|
| Benzaldehyde | Styrene-¹³C | 82 | 99 |
| Cyclohexanone | Cyclohexene-¹³C | 75 | 98 |
Radical Alkylation: Photoinduced Cascades
Under blue light (450 nm), the reagent participates in radical d-alkylation of N-heterocycles via single-electron transfer (SET) mechanisms. Triethylamine (TEA) or tetramethylguanidine (TMG) enhances photoactivity by forming charge-transfer complexes .
Mechanistic Steps :
-
Radical Generation :
¹³CH₃P(C₆H₅)₃Ihν,TMG¹³CH₃\cdotp+P(C₆H₅)₃+I\cdotp -
Radical Addition : The methyl radical adds to electron-deficient alkenes.
-
Cyclization/Deprotonation : Forms deuterium-enriched N-heterocycles .
Example : Reaction with N-methyl-N-phenylmethacrylamide yields a pyrrolidine derivative with 95% deuterium retention .
Claisen-Cope Rearrangement
The reagent facilitates ¹³C-labeled prenyl group installation in natural product synthesis. For example, in xanthohumol isotopomer synthesis, Eu(fod)₃ catalyzes the rearrangement of prenyl ether intermediates :
[¹³C]-Ph-O-prenylEu(fod)₃[¹³C]-dihydrobenzopyran+[¹³C]-isoprenylated arene
Challenges :
-
Competing dihydrobenzopyran formation reduces yields (~40%) .
-
Microwave-assisted conditions improve efficiency but suffer from scalability issues .
Suzuki-Miyaura Cross-Coupling
As a methyl surrogate, the reagent enables ¹³C-labeled aryl methyl group introduction via palladium-catalyzed coupling:
Ar-I+¹³CH₃P(C₆H₅)₃IPd(0)Ar-¹³CH₃+Byproducts
Applications :
Isotopic Tracer Studies
The ¹³C label allows precise tracking in kinetic and metabolic studies:
-
IR Spectroscopy : Carbonyl stretch shifts by 17 cm⁻¹ in labeled xanthohumol .
-
NMR : Distinct ¹³C signals at δ 15.56 ppm (coupled to ³¹P/⁸⁹Y) .
-
Mass Spectrometry : m/z +2 for [M+H]⁺ in doubly labeled compounds .
Challenges and Limitations
属性
CAS 编号 |
81826-67-7 |
|---|---|
分子式 |
C19H18IP |
分子量 |
405.2 g/mol |
IUPAC 名称 |
(113C)methyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+1; |
InChI 键 |
JNMIXMFEVJHFNY-YTBWXGASSA-M |
SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
手性 SMILES |
[13CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
规范 SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















